REACTION_CXSMILES
|
C[OH:2].[Cl:3][C:4]1[CH:16]=[CH:15][C:14]2[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[CH2:7][C:6]=2[CH:5]=1>N1C=CC=CC=1.O=O>[Cl:3][C:4]1[CH:16]=[CH:15][C:14]2[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:7](=[O:2])[C:6]=2[CH:5]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
42 g
|
Type
|
reactant
|
Smiles
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ClC1=CC=2CC3=CC=CC=C3C2C=C1
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
257 mL
|
Type
|
solvent
|
Smiles
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N1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
was bubbled through the mixture at a moderate rate for 18 h
|
Duration
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18 h
|
Type
|
CUSTOM
|
Details
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The majority of the pyridine was then removed on the rotary evaporator at reduced pressure and 5% aqueous hydrochloric acid (500 mL)
|
Type
|
ADDITION
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Details
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was added to the residue
|
Type
|
FILTRATION
|
Details
|
The solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with 5% aqueous hydrochloric acid and water
|
Type
|
CUSTOM
|
Details
|
After drying
|
Type
|
EXTRACTION
|
Details
|
the solid was extracted repeatedly with hexane
|
Type
|
CUSTOM
|
Details
|
to remove some hexane insoluble impurities
|
Type
|
CUSTOM
|
Details
|
Evaporation of the hexane
|
Type
|
WAIT
|
Details
|
left 42.7 g(95%) of 2-chloro-9-fluorenone
|
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=2C(C3=CC=CC=C3C2C=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |